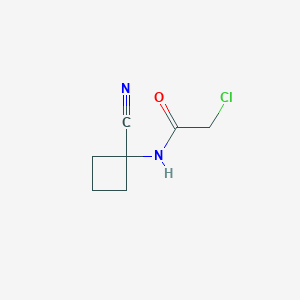

2-Chloro-N-(1-cyanocyclobutyl)acetamide

Description

Contextual Overview of Amide and Halogenated Organic Compounds in Synthetic Strategies

Amides and halogenated organic compounds are fundamental pillars of synthetic organic chemistry. The amide bond is a cornerstone of peptides and proteins and is prevalent in a vast array of pharmaceuticals and polymers. Chloroacetamides, a subclass of halogenated amides, are particularly valuable synthetic intermediates. nbinno.comscielo.org.za The presence of a chlorine atom on the alpha-carbon to the carbonyl group makes them highly reactive towards nucleophilic substitution. researchgate.nettandfonline.com This reactivity allows for the facile introduction of various functional groups, making chloroacetamides versatile building blocks for constructing more complex molecular architectures. tandfonline.comresearchgate.net

The synthesis of N-substituted chloroacetamides is often achieved through the chloroacetylation of a corresponding primary or secondary amine using chloroacetyl chloride. researchgate.netijpsr.info These compounds have been investigated for a range of biological activities, including antimicrobial and antifungal properties, and are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. scielo.org.zaijpsr.infonih.govwikipedia.orgnih.gov

Significance of the Cyanocyclobutyl Moiety in Chemical Design and Synthesis

The cyclobutane (B1203170) ring, once considered a chemical curiosity due to its ring strain, is now recognized as a valuable scaffold in medicinal chemistry and drug design. pharmablock.comnih.govru.nl Its rigid and puckered conformation can impart favorable properties to a molecule, such as increased potency, selectivity, and improved pharmacokinetic profiles. pharmablock.comnih.gov The introduction of a cyclobutane moiety can lead to conformational restriction of otherwise flexible ligands, which can enhance binding to biological targets. ru.nlbohrium.com

The cyano group (-C≡N), or nitrile, is another critical functional group in organic synthesis. fiveable.mewikipedia.orgallen.in It is a versatile precursor that can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in the formation of various nitrogen-containing heterocycles. fiveable.meebsco.com The combination of a cyano group with a cyclobutane ring, forming a cyanocyclobutyl moiety, creates a compact and rigid structural unit with a reactive handle for further chemical transformations. This moiety can influence a compound's three-dimensional shape, which is crucial for its interaction with biological targets. cymitquimica.com

Identification of the 2-Chloro-N-(1-cyanocyclobutyl)acetamide Scaffold within Broader Compound Classes

The scaffold of this compound is a unique combination of the reactive chloroacetamide unit and the structurally significant cyanocyclobutyl group. This places the compound at the intersection of several important classes:

α-Haloacetamides: Characterized by the halogen on the carbon adjacent to the carbonyl group, making them reactive alkylating agents.

N-Substituted Amides: Where the amide nitrogen is bonded to a non-hydrogen substituent, in this case, the 1-cyanocyclobutyl group.

Nitriles/Cyanocarbons: Organic compounds containing the -C≡N functional group. wikipedia.org

Cycloalkanes: Specifically, derivatives of cyclobutane, which are increasingly utilized in medicinal chemistry. nih.govnih.gov

The specific linkage in this compound, where the amide nitrogen is directly attached to the cyclobutane ring at the same carbon as the cyano group, creates a spirocyclic-like arrangement at that carbon, further defining its unique structural character.

Current Research Gaps and Theoretical Importance of the Compound

The theoretical importance of this compound lies in its potential as a bifunctional reagent and a novel building block in synthetic and medicinal chemistry. The molecule possesses two distinct reactive sites: the electrophilic carbon of the chloroacetyl group and the versatile cyano group. This dual functionality suggests that it could be used in a variety of chemical transformations to create complex molecular scaffolds. The presence of the rigid cyclobutane ring is also of theoretical interest for its potential to confer desirable conformational properties to larger molecules.

Aims and Scope of Academic Research on this compound

Given the current research gaps, academic investigation into this compound would likely focus on several key areas:

Synthesis and Characterization: Developing and optimizing synthetic routes to produce the compound in high yield and purity. This would be followed by thorough characterization using modern analytical techniques.

Reactivity Studies: Exploring the differential reactivity of the chloroacetamide and nitrile functionalities. This could involve investigating its reactions with various nucleophiles and its potential for intramolecular cyclizations to form novel heterocyclic systems.

Medicinal Chemistry Applications: Using the compound as a scaffold to synthesize new libraries of molecules for biological screening. The aim would be to leverage the known benefits of the cyclobutane moiety and the reactivity of the chloroacetamide group to design novel drug candidates.

Computational Studies: Employing computational chemistry to model the compound's conformational preferences and to predict its interactions with biological targets.

The overarching goal of such research would be to establish this compound as a valuable tool in the synthetic chemist's arsenal (B13267) and to explore its potential for generating new chemical entities with interesting biological activities.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 926273-74-7 bldpharm.com |

| Molecular Formula | C₇H₉ClN₂O bldpharm.com |

| Molecular Weight | 172.61 g/mol bldpharm.com |

| SMILES Code | O=C(NC1(C#N)CCC1)CCl bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(1-cyanocyclobutyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-4-6(11)10-7(5-9)2-1-3-7/h1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMAEWCHHVCVPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N 1 Cyanocyclobutyl Acetamide

Historical and Contemporary Approaches to Chloroacetamide Synthesis

The creation of the N-substituted chloroacetamide moiety is a cornerstone of this synthesis. This functional group is typically introduced via amidation reactions, with both historical and modern methods offering distinct advantages in terms of efficiency, selectivity, and environmental compatibility.

Amidation Reactions via Chloroacetyl Halides

The most conventional and widely employed method for synthesizing N-substituted chloroacetamides is the acylation of a primary or secondary amine with a chloroacetyl halide, most commonly chloroacetyl chloride. researchgate.netijpsr.info This nucleophilic acyl substitution reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net A variety of bases and solvent systems have been successfully utilized, allowing for procedural optimization based on substrate reactivity and solubility.

Common conditions involve the use of tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270) in aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dioxane. researchgate.netumich.eduresearchgate.net Alternatively, the Schotten-Baumann conditions, which use an aqueous base like sodium hydroxide (B78521) in a biphasic system, can also be applied. Recent advancements have explored more efficient and non-nucleophilic organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which can drive the reaction to completion in high yields at room temperature. researchgate.netsphinxsai.com

| Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic Amines | DBU | THF | 3-6 | 75-95 | researchgate.net |

| Aniline Derivatives | Triethylamine (TEA) | Dichloromethane (DCM) | - | Good | researchgate.net |

| Cyclohexylamine | Excess Amine | Acetonitrile (B52724) | 1-2 | 93 | chemicalbook.com |

| Aminopyrimidine Derivatives | None (Direct Reaction) | Acetonitrile | 3-6 | - | researchgate.net |

Alternative Amidation Strategies for N-Substitution

Beyond the use of acyl halides, other strategies for forming the chloroacetamide bond exist. One notable alternative involves the ammonolysis or amination of chloroacetic acid esters. For instance, reacting a lower alkyl ester of monochloroacetic acid, such as the methyl or ethyl ester, with anhydrous ammonia (B1221849) can produce chloroacetamide. google.com While this method is effective for producing the parent chloroacetamide, its adaptation for N-substituted derivatives would require starting with the corresponding N-substituted amino ester, making it a less direct route for the target molecule.

A more contemporary and "green" approach involves the chemoselective N-chloroacetylation under bio-compatible conditions. Research has demonstrated that selective acylation of amines in the presence of other nucleophilic groups, like alcohols, can be achieved in aqueous phosphate (B84403) buffer. tandfonline.com This method avoids the use of organic solvents and can proceed to high yields, representing an environmentally friendly alternative to traditional methods. tandfonline.com Other established amide bond-forming techniques, such as using carboxylic acids activated by coupling reagents, could theoretically be applied but are less common for the synthesis of simple chloroacetamides due to the ready availability and high reactivity of chloroacetyl chloride.

Formation and Functionalization of the 1-Cyanocyclobutane Ring System

The 1-cyanocyclobutane portion of the target molecule, specifically the 1-amino-1-cyanocyclobutane precursor, is a key building block. Its synthesis involves the formation of the strained four-membered ring and the installation of two functional groups on the same carbon atom.

Cyclization Reactions for Cyanocyclobutane Scaffolds

The construction of the cyclobutane (B1203170) core can be accomplished through various cyclization strategies. organic-chemistry.org The most prominent methods include [2+2] cycloaddition reactions, which can be promoted by thermal, photochemical, or catalytic means. nih.govharvard.edu For example, the cycloaddition of an alkene with a ketene (B1206846) or a ketene equivalent is a powerful tool for forming four-membered rings. harvard.edu

For the specific synthesis of the required precursor, 1-aminocyclobutanecarbonitrile (B1279541), the most direct and classical approach is the Strecker amino acid synthesis. khanacademy.orgyoutube.com This one-pot, three-component reaction typically involves reacting a ketone (in this case, cyclobutanone) with ammonia and a source of cyanide, such as potassium cyanide or trimethylsilyl (B98337) cyanide. The reaction proceeds via the formation of an imine intermediate, which is then attacked by the cyanide nucleophile to form the α-aminonitrile product. youtube.com This method is highly efficient for creating the precise functionality required for the subsequent amidation step.

Other routes to functionalized cyclobutanes include the ring expansion of cyclopropylcarbinols or the ring contraction of five-membered rings like pyrrolidines. nih.govnih.gov However, for the specific substitution pattern of 1-amino-1-cyanocyclobutane, the Strecker synthesis starting from cyclobutanone (B123998) remains a highly practical and atom-economical choice.

Stereoselective Control in Ring Formation

While the target molecule, 2-Chloro-N-(1-cyanocyclobutyl)acetamide, is achiral, the principles of stereoselective synthesis are crucial for creating substituted or analog structures with defined stereochemistry. The development of stereocontrolled methods for cyclobutane synthesis has been an area of significant research interest. nih.govresearchgate.net

Several strategies have emerged to control the stereochemical outcome of cyclobutane formation:

Photochemical [2+2] Cycloadditions: Visible light photocatalysis using catalysts like Ru(bipy)₃Cl₂ can mediate the [2+2] cycloaddition of enones with excellent diastereoselectivity. organic-chemistry.org

Organocatalysis: Chiral catalysts, such as phosphoric acids, can be used to induce enantioselectivity in photocycloadditions, allowing for the formation of chiral cyclobutane scaffolds. nih.gov

Ring Contraction: The stereospecific synthesis of cyclobutanes has been reported via the contraction of readily accessible, stereodefined pyrrolidines, proceeding through a 1,4-biradical intermediate. nih.govacs.org This method allows the stereochemistry of the starting material to be transferred to the product.

Anion-Controlled Solid-State Synthesis: In some cases, the stereochemical outcome of a photochemical [2+2] reaction can be controlled in the solid state by using different anions to template the orientation of the monomeric units before irradiation. acs.org

| Method | Key Reagents/Catalyst | Stereochemical Control | Reference |

|---|---|---|---|

| Photocatalytic [2+2] Cycloaddition | Ru(bipy)₃Cl₂ (Visible Light) | Excellent Diastereoselectivity | organic-chemistry.org |

| Ring Contraction | Iodonitrene Chemistry | Stereospecific (retention) | nih.govacs.org |

| Solid-State [2+2] Cycloaddition | Anion Templating | Regio- and Stereoselective | acs.org |

| Organocatalytic [2+2] Cycloaddition | Chiral Phosphoric Acid | Enantioselective | nih.gov |

Convergent and Linear Synthesis Strategies for this compound

A linear synthesis builds a molecule sequentially, with each step modifying the product of the previous one. numberanalytics.com For this compound, a hypothetical linear sequence might start with a simple cyclobutane derivative and introduce the required functional groups one by one. For example: Cyclobutane → Cyclobutyl Bromide → Cyclobutanone → 1-Aminocyclobutanecarbonitrile → this compound

A convergent synthesis , in contrast, involves preparing key fragments of the target molecule independently and then combining them in one or more final steps. fiveable.menumberanalytics.com This approach is generally more efficient for complex molecules. For the target compound, a convergent strategy is highly advantageous:

Fragment A Synthesis: Cyclobutanone is converted to 1-aminocyclobutanecarbonitrile via the Strecker synthesis.

Fragment B Synthesis: Chloroacetic acid is converted to chloroacetyl chloride.

Final Coupling Step: Fragment A (the amine) and Fragment B (the acyl chloride) are combined in an amidation reaction to yield the final product, this compound.

Detailed Analysis of Precursor Preparation and Reactivity

The synthesis of this compound is fundamentally an amidation reaction. The two primary precursors required for this synthesis are 1-aminocyclobutanecarbonitrile and chloroacetyl chloride .

Preparation of 1-aminocyclobutanecarbonitrile: This key precursor is an α-aminonitrile. A common and effective method for its preparation is the Strecker synthesis. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction typically involves a one-pot, three-component reaction between a ketone (cyclobutanone), a source of ammonia (like ammonium (B1175870) chloride), and a cyanide source (such as potassium or sodium cyanide). wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds in two main stages:

Imine Formation: Cyclobutanone reacts with ammonia to form a cyclobutyl-imine intermediate. wikipedia.orgmasterorganicchemistry.com

Cyanide Addition: The nucleophilic cyanide ion then attacks the imine carbon, forming the stable α-aminonitrile, 1-aminocyclobutanecarbonitrile. wikipedia.orgmasterorganicchemistry.com

Asymmetric variations of the Strecker synthesis can be employed if a specific enantiomer of the amino acid is desired, often using a chiral amine auxiliary. jk-sci.comresearchgate.net

Reactivity of Precursors: The principal reaction for forming the target compound is the Schotten-Baumann reaction, a well-established method for synthesizing amides from amines and acyl chlorides. wikipedia.orgiitk.ac.in In this context:

1-aminocyclobutanecarbonitrile acts as the nucleophile. The primary amine group (-NH₂) possesses a lone pair of electrons that readily attacks electrophilic centers.

Chloroacetyl chloride serves as the electrophile. It is a highly reactive acylating agent due to the two electron-withdrawing chlorine atoms, which make the carbonyl carbon highly susceptible to nucleophilic attack. tandfonline.com

The reaction involves the nucleophilic acyl substitution where the amine attacks the carbonyl carbon of chloroacetyl chloride, leading to the displacement of the chloride ion and the formation of the robust amide C-N bond. researchgate.net

Optimization of Reaction Conditions and Yields

The conventional synthesis of this compound via the Schotten-Baumann reaction can be optimized by carefully controlling several parameters to maximize yield and purity while minimizing side reactions, such as the hydrolysis of the acyl chloride. rsc.org

Key Optimization Parameters:

Base: The reaction generates hydrochloric acid (HCl), which must be neutralized to prevent protonation of the starting amine, rendering it non-nucleophilic. A base such as pyridine, triethylamine, or even an excess of the starting amine can be used as an HCl scavenger. researchgate.netresearchgate.net Using an inexpensive inorganic base like sodium hydroxide in a two-phase system (e.g., water and an organic solvent) is also a common industrial practice. wikipedia.orgrsc.org

Solvent: The choice of solvent is crucial. Aprotic solvents like dichloromethane, acetonitrile, or diethyl ether are frequently used. wikipedia.orgresearchgate.net In biphasic systems, water is used to dissolve the base while the reactants and product remain in the organic layer. wikipedia.orgrsc.org

Temperature: Acylation with chloroacetyl chloride is highly exothermic. Reactions are typically conducted at reduced temperatures (e.g., 0–15 °C) to control the reaction rate and prevent side reactions. orgsyn.orggoogle.com

Stoichiometry and Addition Order: Typically, the amine is dissolved in the chosen solvent and the chloroacetyl chloride is added dropwise to the cooled solution to maintain temperature control. researchgate.net Using a slight excess of the amine can serve a dual purpose as both reactant and base.

The following interactive table illustrates hypothetical optimization results based on common findings for this reaction type.

| Run | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Excess Amine (2.1) | Acetonitrile | 15 | 2 | 85 |

| 2 | Triethylamine (1.2) | Dichloromethane | 0 | 3 | 92 |

| 3 | Pyridine (1.2) | Dichloromethane | 0 | 3 | 88 |

| 4 | NaOH (aq) | Water/DCM (biphasic) | 25 | 1 | 90 |

| 5 | None | Acetonitrile | 25 | 5 | <10 |

This table is illustrative and based on general principles of the Schotten-Baumann reaction.

Green Chemistry Principles in the Synthesis of this compound

Increasingly, chemical syntheses are evaluated for their environmental impact. Applying green chemistry principles to the production of this compound can significantly reduce waste and improve safety.

Solvent Selection and Reaction Medium Optimization

Traditional amide synthesis often relies on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). rsc.org Green chemistry encourages the replacement of these with more benign alternatives.

Aqueous Synthesis: Performing the Schotten-Baumann reaction in water or a biphasic aqueous system is a greener approach. rsc.orgresearchgate.net Water is non-toxic, non-flammable, and inexpensive. Using an inorganic base like sodium bicarbonate or sodium hydroxide in water can make the process more environmentally friendly. google.com Although hydrolysis of the acyl chloride is a risk, this can be managed under controlled conditions, sometimes leading to high yields as the product precipitates from the aqueous medium, simplifying purification. researchgate.netresearchgate.net

Alternative Green Solvents: Research into greener solvents has identified alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) which have better environmental, health, and safety profiles than traditional chlorinated or polar aprotic solvents. rsc.org

Atom Economy and Sustainability Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass ends up in the final product. researchgate.net

For the standard synthesis: C₅H₈N₂ + C₂H₂ClOCl → C₇H₉ClN₂O + HCl

The calculation is as follows:

Molecular Weight of 1-aminocyclobutanecarbonitrile (C₅H₈N₂): ~96.13 g/mol

Molecular Weight of Chloroacetyl chloride (C₂H₂ClOCl): ~112.94 g/mol

Molecular Weight of this compound (C₇H₉ClN₂O): ~172.61 g/mol

Percent Atom Economy = [MW of Product] / (Σ MW of Reactants) * 100 Percent Atom Economy = [172.61] / (96.13 + 112.94) * 100 = 82.6%

While an 82.6% atom economy is relatively high, it is not ideal because it doesn't account for the base used to neutralize the HCl byproduct, which generates stoichiometric waste (e.g., triethylammonium (B8662869) chloride). ucl.ac.uk Catalytic methods that avoid pre-activation of the carboxylic acid can achieve nearly 100% atom economy. researchgate.netrsc.org

Novel Synthetic Route Development and Mechanistic Insights

Research in amide bond formation is moving beyond classical methods toward more efficient and sustainable catalytic approaches. These innovations focus on forming the C-N and C-Cl bonds with greater precision and less waste.

Catalytic Approaches in C-N and C-Cl Bond Formation

Catalytic C-N Bond Formation (Amidation): The most significant green advancement is the direct catalytic amidation of a carboxylic acid with an amine, which produces only water as a byproduct. mdpi.com This avoids the use of highly reactive and hazardous acyl chlorides.

Boronic Acid Catalysis: Arylboronic acids, particularly those with ortho-substituents, have emerged as effective catalysts for the direct amidation of carboxylic acids (e.g., 2-chloroacetic acid) and amines at mild temperatures. ucl.ac.ukualberta.ca The reaction typically requires the removal of water, often with molecular sieves.

Biocatalysis: Enzymes offer a highly selective and green route to amide bonds under mild, aqueous conditions. rsc.orgrsc.org Lipases can catalyze the aminolysis of esters (e.g., ethyl 2-chloroacetate) to form amides. nih.gov Other enzyme classes, such as ATP-dependent amide bond-forming enzymes, can directly couple acids and amines, offering a promising but developing alternative for non-natural substrates. nih.gov

Other Metal Catalysis: Various metal catalysts, including those based on calcium, can facilitate the direct amidation of esters with amines under mild conditions. ru.nlrsc.org

Catalytic C-Cl Bond Formation: An alternative strategy involves forming the C-Cl bond on a pre-existing amide scaffold, such as N-(1-cyanocyclobutyl)acetamide. This avoids handling the highly reactive chloroacetyl chloride.

Photoenzymatic Catalysis: Recent studies have shown that engineered enzymes, like flavin-dependent "ene"-reductases, can catalyze the formation of α-chloroamides from α,α-dichloroamides and alkenes under light irradiation. nih.gov This approach offers high selectivity.

Electrophilic Chlorination: N-chloroamides can be synthesized via electrophilic halogenation of the corresponding secondary anilides, a method that could be adapted for other amide structures. rsc.org This often involves an N-halosuccinimide reagent in the presence of a catalyst.

The table below summarizes some novel approaches relevant to the synthesis of the target compound.

| Approach | Bond Formed | Reactants | Catalyst/Conditions | Key Advantage |

| Boronic Acid Catalysis | C-N | 2-Chloroacetic acid + Amine | ortho-Iodoarylboronic acid, heat | Avoids acyl chloride, high atom economy. ucl.ac.ukualberta.ca |

| Biocatalysis (Lipase) | C-N | Ethyl 2-chloroacetate + Amine | Immobilized Lipase, organic solvent | Mild conditions, high selectivity. nih.gov |

| Calcium Catalysis | C-N | Ethyl 2-chloroacetate + Amine | CaI₂, Toluene, heat | Uses an inexpensive, non-toxic metal catalyst. ru.nl |

| Photoenzymatic Synthesis | C-Cl | N-(1-cyanocyclobutyl)-2,2-dichloroacetamide | Engineered "ene"-reductase, light | High stereoselectivity, novel transformation. nih.gov |

These advanced methodologies represent the future of specialized chemical synthesis, aiming for greater efficiency, safety, and sustainability.

Exploration of Unconventional Reaction Pathways

The pursuit of novel synthetic routes for complex molecules is a cornerstone of modern organic chemistry. In the context of this compound, unconventional pathways can be categorized into two main areas: the formation of the 1-amino-1-cyanocyclobutane precursor and the final N-acylation step.

A significant deviation from traditional cyclobutane synthesis involves the use of photochemical methods. These reactions leverage the energy of light to drive transformations that are often difficult to achieve through thermal means. One such approach is the visible light-catalyzed [2+2]-cycloaddition. nih.govacs.org This method allows for the direct formation of substituted cyclobutane rings from appropriate alkene precursors.

In a relevant study, a selective, photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins was achieved using an iridium-based triplet energy transfer catalyst under visible light irradiation. nih.govacs.org This approach provides rapid access to strained cyclobutane α-amino acid derivatives, which are direct precursors to the 1-amino-1-cyanocyclobutane moiety. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov

Another innovative photochemical strategy is the photosensitized [2+2]-cross-cycloaddition of allylidene-5(4H)-oxazolones. mdpi.com Irradiation with blue light in the presence of a ruthenium-based photosensitizer leads to the formation of unstable cyclobutane-bis(oxazolones). mdpi.com Subsequent treatment of these intermediates yields stable cyclobutane bis(amino acids), which can be further elaborated to the desired 1-amino-1-cyanocyclobutane. mdpi.com

Table 1: Key Findings in Photochemical Cyclobutane Synthesis

| Method | Catalyst/Conditions | Precursors | Product Type | Key Advantages |

| Visible Light-Catalyzed [2+2]-Cycloaddition | [Ir(dFCF3ppy2)dtbpy]PF6, Visible Light (e.g., 415 nm) | Dehydroamino acids, Styrene-type olefins | Substituted cyclobutane α-amino acids | Mild conditions, High selectivity, Scalable |

| Photosensitized [2+2]-Cross-cycloaddition | Ru(bpy)32, Blue Light (456 nm) | Allylidene-5(4H)-oxazolones | Styryl-cyclobutane bis(amino acids) | Access to complex bis-amino acid structures |

The final step in the synthesis of this compound is the N-acylation of 1-amino-1-cyanocyclobutane. While the reaction with chloroacetyl chloride is standard, several unconventional methods for N-acylation have been developed that could offer advantages, particularly for hindered or sensitive amine substrates.

Ultrasound-Assisted N-Acylation: The use of ultrasound irradiation has emerged as a green and efficient method for promoting chemical reactions. A catalyst-free N-acylation of amines has been successfully achieved using acetic anhydride (B1165640) under ultrasonic irradiation, affording high yields in short reaction times. orientjchem.org This solvent-free approach presents a milder alternative to conventional heating and could potentially be adapted for the chloroacetylation of 1-amino-1-cyanocyclobutane. orientjchem.org

Benzotriazole-Mediated N-Acylation in Water: A particularly environmentally friendly approach involves the use of benzotriazole (B28993) chemistry for N-acylation in an aqueous medium. nih.gov Protected aminoacylbenzotriazoles can react with various amines in water, under either microwave irradiation or at room temperature, to produce the corresponding amides in high yields and without racemization. nih.gov This method avoids the use of hazardous acyl chlorides and organic solvents.

Continuous-Flow N-Acetylation: Continuous-flow chemistry offers enhanced control over reaction parameters and facilitates scalability. A sustainable continuous-flow process for the N-acetylation of amines has been developed using acetonitrile as the acetylating agent and alumina (B75360) as a low-cost, reusable Lewis acid catalyst. nih.gov This method operates at a residence time of only 27 minutes and avoids the use of more hazardous reagents like acetyl chloride or acetic anhydride. nih.gov While demonstrated for acetylation, the principles could be extended to chloroacetylation.

Table 2: Comparison of Unconventional N-Acylation Methods

| Method | Reagent/Catalyst | Solvent | Key Advantages |

| Ultrasound-Assisted N-Acylation | Acetic Anhydride | Solvent-free | Rapid, High yields, Catalyst-free, Environmentally friendly |

| Benzotriazole-Mediated N-Acylation | Protected Aminoacylbenzotriazoles | Water | Mild conditions, High yields, Racemization-free, Green solvent |

| Continuous-Flow N-Acetylation | Acetonitrile, Alumina | Acetonitrile | Time and cost-efficient, Scalable, Use of a mild and inexpensive catalyst |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each unique proton and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus.

For 2-Chloro-N-(1-cyanocyclobutyl)acetamide, distinct signals are expected for the chloromethyl (Cl-CH₂), amide (N-H), and the cyclobutyl protons. The cyclobutyl ring presents a more complex system with methylene (B1212753) protons that may be chemically non-equivalent, leading to intricate splitting patterns.

The ¹³C NMR spectrum would be expected to show seven distinct resonances corresponding to each carbon atom in the molecule, including the carbonyl carbon, the quaternary carbon of the cyclobutyl ring attached to the nitrile, the nitrile carbon itself, the chloromethyl carbon, and the three methylene carbons of the cyclobutyl ring.

Illustrative ¹H NMR Data for this compound

| Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | ~8.0 | Singlet (broad) | - |

| CH₂Cl | ~4.2 | Singlet | - |

| Cyclobutyl-H (α to CN) | ~2.5 - 2.8 | Multiplet | - |

Illustrative ¹³C NMR Data for this compound

| Assignment | Illustrative Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~165 |

| C-CN (Quaternary) | ~55 |

| CN (Nitrile) | ~120 |

| CH₂Cl | ~43 |

| Cyclobutyl-CH₂ (α to CN) | ~35 |

While 1D NMR identifies the types of protons and carbons, 2D NMR experiments reveal how they are connected.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the non-equivalent protons within the cyclobutyl ring, helping to trace the carbon framework. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates each proton signal with the signal of the carbon atom it is directly attached to. youtube.com This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is crucial for identifying connectivity across quaternary carbons (like the C-CN and C=O groups) and piecing together the entire molecular structure. For instance, a correlation from the N-H proton to the carbonyl carbon would confirm the amide linkage. sdsu.eduyoutube.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies atoms that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for determining stereochemistry. In the case of complex cyclic or steroidal structures, NOESY can establish the relative orientation of substituents. nih.gov For a molecule like this compound, NOESY could potentially reveal through-space interactions between the chloroacetamide side chain and the protons of the cyclobutyl ring, providing insights into the preferred conformation of the molecule in solution.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

ESI and APCI are "soft" ionization techniques that allow for the analysis of thermally labile molecules without significant decomposition.

Electrospray Ionization (ESI) : In ESI, a high voltage is applied to a liquid to create an aerosol, resulting in the formation of protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This technique would be well-suited for this compound, likely producing a strong signal for the protonated molecular ion.

Atmospheric Pressure Chemical Ionization (APCI) : APCI is often used for less polar compounds. It ionizes the analyte by creating a plasma of reagent gas, which then transfers charge to the molecule. This can sometimes lead to more in-source fragmentation compared to ESI.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule. For this compound (C₇H₉ClN₂O), HRMS would be able to confirm this molecular formula by matching the experimentally measured mass to the calculated theoretical mass.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.infodocbrown.info This results in two peaks for every chlorine-containing fragment, separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak. docbrown.infodocbrown.info

Illustrative Fragmentation Pattern for this compound

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| 172/174 | [C₇H₉ClN₂O]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 123 | [C₆H₇N₂O]⁺ | Loss of the chloromethyl radical (•CH₂Cl). |

| 95 | [C₅H₇N₂]⁺ | Further fragmentation, possibly loss of carbon monoxide. |

| 77 | [CH₂Cl]⁺ | Chloromethyl cation. |

This comprehensive approach, combining various NMR and MS techniques, allows for a full and unambiguous structural determination of this compound, providing a solid foundation for any further chemical or biological studies.

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

In a typical MS/MS experiment, the parent molecule would first be ionized, and the resulting molecular ion ([M]+• or [M+H]+) would be isolated. Subsequent collision-induced dissociation (CID) would lead to the formation of characteristic fragment ions. For this compound, the expected fragmentation pathways would likely involve the cleavage of the amide bond, the loss of the chloroacetyl group, and fragmentation of the cyanocyclobutyl moiety.

Expected Fragmentation Pathways:

Loss of the chloroacetyl group: A primary fragmentation would likely be the cleavage of the C-N amide bond, resulting in a fragment corresponding to the 1-cyanocyclobutylaminium cation and a neutral loss of the chloroacetyl radical or ketene (B1206846).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the cyclobutyl ring is another plausible pathway.

Loss of HCl: Elimination of a molecule of hydrogen chloride from the parent ion is a common fragmentation for chloro-containing compounds.

Fragmentation of the cyclobutyl ring: The cyclobutyl ring itself could undergo ring-opening and subsequent fragmentation, leading to smaller aliphatic nitrile fragments.

By analogy, studies on other chloroacetamide derivatives, such as 2-chloro-N-phenylacetamide, have shown characteristic cleavages of the amide bond and losses of the chloroacetyl moiety. ijpsr.inforesearchgate.net For instance, in the mass spectrum of 2-chloro-N-methyl-N-phenylacetamide, a significant fragment corresponding to the loss of the chloroacetyl group is observed. ijpsr.info

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule.

The vibrational spectrum of this compound is expected to be rich with characteristic absorption bands corresponding to its key functional groups: the secondary amide, the nitrile (cyano), and the chloroalkyl group.

Amide Group:

N-H Stretch: A characteristic N-H stretching vibration is expected in the region of 3350-3250 cm⁻¹. The exact position and shape of this band can be indicative of hydrogen bonding. In the solid state, this band is often broad.

Amide I (C=O Stretch): A strong absorption band, primarily due to the C=O stretching vibration, is anticipated between 1680 and 1630 cm⁻¹. Its position can be influenced by the electronic environment and hydrogen bonding. For comparison, 2-chloro-N-(2-methoxyphenyl)acetamide exhibits a C=O stretch at 1668.48 cm⁻¹. ijpsr.info

Amide II (N-H Bend and C-N Stretch): This band, arising from a coupling of the N-H in-plane bending and C-N stretching vibrations, is typically observed in the range of 1570-1515 cm⁻¹. For 2-chloro-N-(2-methoxyphenyl)acetamide, the N-H bend is noted at 1543.10 cm⁻¹. ijpsr.info

Cyano Group (C≡N Stretch):

The nitrile group gives rise to a sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹. The intensity of this band can vary.

Haloalkyl Group (C-Cl Stretch):

The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. This region often contains multiple bands, making definitive assignment challenging without theoretical calculations. In related chloroacetamides, this stretch is observed in the 785-540 cm⁻¹ range. ijpsr.info

To aid in the assignment of complex vibrational spectra, experimental IR and Raman data are often correlated with theoretical predictions obtained from quantum chemical calculations, such as Density Functional Theory (DFT). By calculating the vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This theoretical spectrum, after appropriate scaling to account for systematic errors in the calculations, can be compared with the experimental spectrum. This comparison allows for a more confident assignment of the observed vibrational bands to specific molecular motions, including complex coupled vibrations and those in the fingerprint region. While specific theoretical predictions for this compound are not available, such studies on analogous molecules have proven invaluable for detailed spectral interpretation.

Computational Chemistry and Theoretical Modeling of 2 Chloro N 1 Cyanocyclobutyl Acetamide

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms and the characterization of transient species such as transition states. rsc.orgnumberanalytics.comnumberanalytics.com For 2-Chloro-N-(1-cyanocyclobutyl)acetamide, two key areas of reactivity are of primary interest: the nucleophilic substitution at the chloroacetyl group and the potential for ring-opening or closing reactions involving the cyclobutyl moiety.

The chloroacetyl group is a well-known electrophilic handle, susceptible to nucleophilic attack. The bimolecular nucleophilic substitution (SN2) reaction is a primary pathway for the functionalization of α-chloro amides. nih.govresearchgate.netacs.org Computational methods, particularly Density Functional Theory (DFT), are adept at modeling the intricacies of these reactions. researchgate.netrsc.org

A theoretical investigation of the SN2 reaction of this compound with a model nucleophile, such as a halide ion or an amine, would typically involve locating the transition state structure. masterorganicchemistry.com This is characterized as a first-order saddle point on the potential energy surface with a single imaginary frequency corresponding to the motion along the reaction coordinate. numberanalytics.com The activation energy (ΔE‡) and reaction energy (ΔErxn) can be calculated to predict the reaction kinetics and thermodynamics.

The general mechanism involves the backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to a pentacoordinate transition state and subsequent inversion of configuration at the reaction center. masterorganicchemistry.com For this compound, the bulky 1-cyanocyclobutyl group could sterically hinder the approach of the nucleophile, potentially leading to a higher activation barrier compared to less substituted chloroacetamides. acs.org

Computational models can also explore the influence of the solvent on the reaction pathway, often through the use of implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. researchgate.net The polarity of the solvent can significantly impact the stability of the charged transition state and, consequently, the reaction rate.

A hypothetical DFT study at the B3LYP/6-31G(d) level of theory for the reaction with ammonia (B1221849) (NH₃) as the nucleophile might yield the following energetic data:

| Reaction Parameter | Calculated Value (kcal/mol) |

| Activation Energy (ΔE‡) | 18.5 |

| Reaction Energy (ΔErxn) | -12.3 |

| Transition State Imaginary Frequency | -350 cm⁻¹ |

| Note: This is a hypothetical data table for illustrative purposes. |

These calculations would suggest a moderately facile, exothermic reaction, typical for SN2 displacements on activated alkyl halides. nih.gov Further computational analysis could involve studying the effect of different nucleophiles, revealing that softer, more polarizable nucleophiles might lead to lower activation barriers. nih.gov

The cyclobutyl ring is characterized by significant ring strain (approximately 26 kcal/mol), which can serve as a thermodynamic driving force for ring-opening reactions. osti.govresearchgate.netpitt.edu Computational studies can predict the feasibility and mechanisms of such transformations under various conditions (e.g., thermal, photochemical, or radical-initiated). arxiv.orgresearchgate.netnih.gov

For this compound, a radical-initiated ring-opening is a plausible pathway. Homolytic cleavage of a bond, potentially initiated by a radical initiator, could lead to a cyclobutylcarbinyl-type radical. Theoretical calculations, such as those using the CBS-QB3 method, can be employed to determine the activation barriers for the ring-opening of such radical intermediates. arxiv.org The ring-opening would likely proceed to form a more stable, acyclic radical.

Alternatively, computational models can explore concerted, pericyclic reactions, such as electrocyclic ring-opening, though this is less likely without specific activating groups on the ring. DFT calculations can be used to locate the transition states for these concerted pathways and determine their activation energies. researchgate.net A comparison of the computed activation barriers for different potential pathways (radical vs. concerted) can reveal the most probable reaction mechanism. acs.org

A theoretical prediction for the unimolecular thermal ring-opening of the cyclobutyl group to a substituted butene derivative would likely show a high activation barrier, suggesting that this process would require significant energy input.

| Reaction Pathway | Computational Method | Calculated Activation Barrier (kcal/mol) |

| Radical-initiated Ring Opening | CBS-QB3 | ~15-20 (for the radical cleavage step) |

| Concerted Electrocyclic Ring Opening | DFT (B3LYP/6-311+G(d,p)) | > 40 |

| Note: This is a hypothetical data table for illustrative purposes, based on general knowledge of cyclobutane (B1203170) chemistry. |

In Silico Design Principles for Related Chemical Scaffolds

Computational chemistry is not only a tool for understanding existing molecules but also a powerful engine for the design of new ones with desired properties. By systematically modifying the structure of this compound in silico, it is possible to derive principles for the design of related chemical scaffolds.

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govsciforum.netresearchgate.net For a series of derivatives of this compound, computational descriptors can be calculated and correlated with properties of interest, such as solubility, lipophilicity (logP), or electronic properties like the HOMO-LUMO gap. researchgate.netmdpi.com

For instance, a theoretical QSPR study could involve generating a virtual library of analogs by modifying the substituents on the cyclobutyl ring or replacing the chlorine atom. For each analog, a suite of molecular descriptors would be calculated using DFT or semi-empirical methods. These descriptors can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, Mulliken charges.

Topological Descriptors: Molecular connectivity indices, Wiener index.

Geometrical Descriptors: Molecular surface area, volume.

A multiple linear regression (MLR) or more advanced machine learning model could then be built to correlate these descriptors with a calculated property. For example, a hypothetical QSPR equation for predicting the HOMO-LUMO gap (a measure of chemical reactivity and stability) might look like:

HOMO-LUMO Gap (eV) = c₀ + c₁(Dipole Moment) + c₂(Molecular Surface Area) + ...**

Such a model would allow for the rapid prediction of the electronic properties of new, unsynthesized analogs, guiding the design of molecules with specific electronic characteristics.

| Descriptor | Correlation Coefficient (r) with LUMO Energy |

| Dipole Moment | 0.75 |

| Molecular Volume | -0.42 |

| Sum of Absolute Mulliken Charges | 0.68 |

| Note: This is a hypothetical data table for illustrative purposes. |

A crucial aspect of in silico design is ensuring that the designed molecules are synthetically feasible. tsijournals.comnih.govresearchgate.net Virtual screening for synthetic accessibility involves using computational algorithms to predict the ease of synthesis for a given molecular structure. researcher.lifemdpi.com These tools often work by deconstructing the target molecule into simpler, commercially available fragments based on known chemical reactions or by analyzing the complexity of the molecular graph.

For a library of virtual analogs of this compound, a synthetic accessibility score could be calculated for each molecule. This score would help to prioritize which compounds are most promising for actual laboratory synthesis. Molecules with very complex ring systems, an excessive number of chiral centers, or functional groups that are difficult to introduce would receive a lower (less accessible) score.

By combining the predictions from SPR studies with synthetic accessibility scores, a rational design workflow can be established. For example, one could screen a virtual library for compounds with a predicted high HOMO-LUMO gap (indicating stability) and a high synthetic accessibility score, thereby identifying promising and synthesizable target molecules.

| Virtual Analog | Predicted Property (e.g., Stability) | Synthetic Accessibility Score (1-10, 1=easy) |

| Analog 1 | High | 2.5 |

| Analog 2 | Medium | 1.8 |

| Analog 3 | High | 8.7 |

| Analog 4 | Low | 3.1 |

| Note: This is a hypothetical data table for illustrative purposes. |

Reactivity, Derivatization, and Transformation Studies

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes the chloromethyl moiety a prime site for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent amide group enhances the electrophilicity of the carbon atom, facilitating the displacement of the chloride ion by a variety of nucleophiles. researchgate.net

While specific kinetic studies on 2-Chloro-N-(1-cyanocyclobutyl)acetamide are not extensively documented in publicly available literature, the reactivity of analogous α-chloroacetamides is well-established. These reactions typically follow an SN2 mechanism. The rate of reaction is dependent on several factors, including the concentration of the reactants, the strength of the nucleophile, the solvent, and the temperature. The reaction of 2-methyl-2-butanol (B152257) with HCl to form 2-chloro-2-methylbutane, for instance, is performed at room temperature as the product has a low boiling point and could evaporate at elevated temperatures, which would lower the yield. quizlet.com

The selectivity of the reaction is high for the α-carbon, as the alternative sites on the molecule are significantly less electrophilic. The amide nitrogen's lone pair is delocalized by resonance with the carbonyl group, rendering it less nucleophilic, and the carbons of the cyclobutyl ring are non-activated.

The reactive chloromethyl group of 2-chloro-N-arylacetamides readily undergoes substitution with a wide array of nucleophiles. researchgate.net This versatility allows for the introduction of various functional groups, leading to a diverse set of derivatives.

Oxygen-Based Nucleophiles: Alkoxides and phenoxides can be used to displace the chloride, forming ether linkages. For example, the alkylation of hydroxypyridines with N-substituted chloroacetamides leads to the synthesis of 2-(pyridin-3-yloxy)acetamides. researchgate.net

Nitrogen-Based Nucleophiles: Primary and secondary amines, as well as ammonia (B1221849), react with chloroacetamides to yield the corresponding N-substituted glycine (B1666218) amides. acs.orgijpsr.info These reactions are fundamental in building more complex peptide-like structures or heterocyclic compounds. For instance, the reaction with primary amines can lead to the formation of N-substituted chloroacetamide derivatives. researchgate.net

Sulfur-Based Nucleophiles: Thiolates are potent nucleophiles that readily react to form thioethers. The reaction of 2-chloro-N-arylacetamides with sodium hydrogen selenide (B1212193) (a sulfur analogue) has been shown to produce diorganyl selenide compounds. ekb.eg Similarly, reactions with thiourea (B124793) followed by hydrolysis can yield mercaptoacetamide derivatives. researchgate.net

Carbon-Based Nucleophiles: Carbanions, such as those derived from malonic esters or β-ketoesters, can be used to form new carbon-carbon bonds, allowing for the extension of the carbon skeleton.

The following table summarizes the types of nucleophiles and the resulting products from their reaction with chloroacetamide derivatives.

| Nucleophile Type | Example Nucleophile | Product Class |

| Oxygen (O) | Alkoxides (RO⁻), Phenoxides (ArO⁻) | Ethers |

| Nitrogen (N) | Amines (RNH₂), Ammonia (NH₃) | Substituted Glycinamides |

| Sulfur (S) | Thiolates (RS⁻), Thiourea | Thioethers, Thiazolidinones |

| Carbon (C) | Enolates, Cyanide (CN⁻) | Substituted Acetamides |

Reactions Involving the Amide Linkage

The amide bond in this compound is relatively stable but can undergo specific transformations under controlled conditions. libretexts.org

Amide hydrolysis can be achieved under either acidic or basic conditions to yield a carboxylic acid and an amine. libretexts.org For this compound, hydrolysis would break the amide bond to form 2-chloroacetic acid and 1-aminocyclobutane-1-carbonitrile. These reactions typically require heating. libretexts.org

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. libretexts.org

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon leads to a tetrahedral intermediate, which then collapses to form the carboxylate and the amine. libretexts.org

Transamidation, the exchange of the amine portion of the amide, is also a possible reaction, though it is generally less common than hydrolysis.

While the amide nitrogen is less nucleophilic than an amine nitrogen, it can still undergo alkylation or acylation under specific conditions, particularly after deprotonation with a strong base to form an amidate anion. N-acylation is demonstrated in the synthesis of compounds like N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, where a second chloroacetyl group is added to the nitrogen atom. ekb.eg

Transformations of the Cyanocyclobutyl Ring

The cyanocyclobutyl group possesses its own set of reactive possibilities, primarily centered on the cyano (nitrile) group.

The nitrile group is susceptible to both hydrolysis and reduction. libretexts.org

Hydrolysis: Similar to amides, nitriles can be hydrolyzed under acidic or basic conditions. This reaction proceeds via an amide intermediate and ultimately yields a carboxylic acid. libretexts.org In this case, the hydrolysis of the nitrile group in this compound would lead to the formation of 1-(chloroacetylamino)cyclobutane-1-carboxylic acid.

Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the cyanocyclobutyl moiety into an (aminomethyl)cyclobutyl group.

The reactivity of the α-aminonitrile structure within the cyanocyclobutyl moiety is also of interest. These structures can react with aminothiols, like cysteine, to form heterocyclic systems which can then be hydrolyzed to dipeptides, a process of potential significance in prebiotic chemistry studies. nih.gov

The following table outlines the potential transformations of the functional groups in this compound.

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

| Chloromethyl | Nucleophilic Substitution | R-O⁻, R-NH₂, R-S⁻ | Ether, Amine, Thioether |

| Amide | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid + Amine |

| Cyano (Nitrile) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Cyano (Nitrile) | Reduction | LiAlH₄ | Primary Amine |

Nitrile Hydrolysis and Reduction

The nitrile group (-C≡N) in this compound is a key site for chemical modification. It can undergo both hydrolysis and reduction to yield different functional groups.

Nitrile Hydrolysis:

The hydrolysis of nitriles can proceed under either acidic or basic conditions to form amides and subsequently carboxylic acids. lumenlearning.comchemguide.co.uk The reaction with water alone is typically very slow. chemguide.co.uk

Acid-Catalyzed Hydrolysis: When heated with a dilute acid, such as hydrochloric acid, the nitrile group is hydrolyzed to a carboxylic acid. The reaction proceeds through an amide intermediate. lumenlearning.comchemguide.co.uk Protonation of the nitrile nitrogen increases its electrophilicity, facilitating the attack of water. lumenlearning.com

Base-Catalyzed Hydrolysis: Heating with an aqueous alkali solution, like sodium hydroxide, also results in the formation of a carboxylate salt, with the concurrent evolution of ammonia gas. chemguide.co.uk In this case, the strongly nucleophilic hydroxide ion can directly attack the carbon of the nitrile group. libretexts.org

It has been observed that the hydrolysis of nitriles can sometimes be controlled to stop at the primary amide stage under specific, mild conditions. researchgate.netresearchgate.net

Nitrile Reduction:

The nitrile group can be reduced to a primary amine using various reducing agents. wikipedia.org

Catalytic Hydrogenation: This is a common and economical method for nitrile reduction, often employing catalysts like Raney nickel, palladium black, or platinum dioxide. wikipedia.org

Chemical Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orgwikipedia.org Other reagents like sodium borohydride, often in the presence of a catalyst like CoCl₂, can also be used. wikipedia.orgresearchgate.net Diisobutylaluminium hydride (DIBAL-H) can be used to reduce nitriles to aldehydes at low temperatures. wikipedia.org Ammonia borane (B79455) has also been shown to reduce a variety of nitriles to primary amines. organic-chemistry.org

Table 1: Summary of Nitrile Hydrolysis and Reduction Reactions

| Reaction | Reagents and Conditions | Product |

| Acidic Hydrolysis | Dilute HCl, heat | Carboxylic Acid |

| Alkaline Hydrolysis | NaOH solution, heat | Carboxylate Salt and Ammonia |

| Catalytic Hydrogenation | H₂, Raney Ni/Pd/Pt | Primary Amine |

| Chemical Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine |

| Aldehyde Synthesis | 1. DIBAL-H, -78°C, 2. H₂O | Aldehyde |

Ring Expansion or Contraction Methodologies

The strained cyclobutane (B1203170) ring in this compound can participate in ring expansion and contraction reactions, leading to the formation of larger or smaller ring systems, respectively. nih.govwikipedia.org The strain energy of a cyclobutane ring is significant, making such transformations feasible. nih.gov

Ring Expansion:

Ring expansion reactions of cyclobutanes can be initiated through various mechanisms, often involving the formation of a carbocation adjacent to the ring. organic-chemistry.orgyoutube.comresearchgate.net For instance, the Tiffeneau–Demjanov rearrangement is a type of pinacol (B44631) rearrangement that can lead to ring expansion. wikipedia.org While specific studies on this compound are not prevalent, related transformations of cyclobutane derivatives suggest potential pathways.

Ring Contraction:

Ring contraction of cyclobutanes, while less common than expansion, can occur under specific conditions. chemistryviews.orgresearchgate.net For example, methods for the stereoselective synthesis of cyclobutanes from pyrrolidines via ring contraction have been developed. acs.org These reactions often proceed through radical or carbocationic intermediates. chemistryviews.orgresearchgate.net

Table 2: Potential Ring Transformation Methodologies

| Transformation | General Method | Potential Product Type |

| Ring Expansion | Pinacol-type rearrangement | Cyclopentanone derivatives |

| Ring Contraction | Nitrogen extrusion from a larger heterocycle | Substituted cyclopropanes |

Intramolecular Cyclization Pathways Leading to Heterocyclic Systems

The presence of both an electrophilic chloroacetamide moiety and a nucleophilic nitrogen (after potential transformation of the nitrile group) or other reactive sites allows for intramolecular cyclization reactions, providing access to a variety of heterocyclic systems. researchgate.net

Formation of Imidazole (B134444), Pyrrole (B145914), Thiazolidinone, and Thiophene (B33073) Derivatives

The chloroacetamide functionality is a versatile precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. researchgate.netub.edu

Imidazole Derivatives: The synthesis of imidazole rings often involves the reaction of a compound containing a 1,2-diamine or equivalent functionality with a carbonyl compound or its derivative. nih.govrsc.orgresearchgate.netrsc.org While a direct pathway from this compound is not explicitly detailed, its derivatives could potentially serve as precursors.

Pyrrole Derivatives: Pyrroles can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine. organic-chemistry.orgyoutube.com Transformation of the chloroacetamide and cyclobutane moieties could potentially lead to a suitable precursor for pyrrole synthesis.

Thiazolidinone Derivatives: Thiazolidinones are readily synthesized from α-haloacetamides. fabad.org.trhilarispublisher.com The reaction of a chloroacetamide with a sulfur nucleophile, such as thiourea or thioglycolic acid, is a common route to 4-thiazolidinones. hilarispublisher.comresearchgate.net For instance, N-aryl-2-chloroacetamides react with ammonium (B1175870) thiocyanate (B1210189) to yield 2-(arylimino)thiazolidin-4-ones. researchgate.net

Thiophene Derivatives: Thiophene synthesis can be achieved through various methods, such as the Gewald synthesis, which utilizes an α-cyano ester, a ketone, and elemental sulfur. impactfactor.orgijprajournal.compharmaguideline.com Another approach involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. pharmaguideline.comorganic-chemistry.org The reactivity of the chloroacetamide group allows for the introduction of a sulfur atom, which could then participate in a cyclization to form a thiophene ring. impactfactor.orgderpharmachemica.com

Regio- and Stereochemical Control in Cyclization

Achieving regio- and stereochemical control is a critical aspect of cyclization reactions. The substitution pattern on the starting materials and the reaction conditions employed play a crucial role in determining the outcome.

Regiocontrol: In the formation of heterocyclic systems from multifunctional precursors like this compound derivatives, the relative reactivity of the different functional groups dictates the regioselectivity of the cyclization. For example, in the synthesis of thiazolidinones, the reaction typically proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the chloroacetamide, followed by intramolecular condensation. fabad.org.trhilarispublisher.com

Stereocontrol: When chiral centers are present in the molecule, controlling the stereochemistry of the newly formed ring is essential. For cyclobutane derivatives, the inherent ring pucker and the orientation of substituents can influence the stereochemical outcome of subsequent reactions. nih.gov Stereoselective ring contractions of pyrrolidines to cyclobutanes have been reported, highlighting the possibility of controlling stereochemistry in such transformations. acs.org

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target different parts of the molecule, primarily the chloroacetamide moiety and potentially the cyclobutane ring under certain conditions.

Oxidation:

The oxidation of amides is not a common transformation. However, specific reagents can effect changes. For instance, the oxidation of organic sulfides by N-chloroacetamide has been studied, indicating the potential reactivity of the N-Cl bond, though this is not directly applicable to the N-H bond in the title compound. researchgate.net Oxidation of the sulfide (B99878) derivatives of N-aryl-2-chloroacetamides to their corresponding sulfones has been achieved using potassium permanganate. researchgate.net Thallium(III) has been used to oxidize chloroacetamide, resulting in the formation of halomethanol, ammonia, and carbon dioxide. niscpr.res.in

Reduction:

The reduction of the amide group in this compound is challenging but can be achieved with powerful reducing agents. More commonly, the chloroacetamide group can undergo reductive dechlorination. Studies on dichloroacetamide safeners have shown that they can be reductively dechlorinated. rsc.org The rate of hydrogenolysis of chloroacetamides increases with the number of chlorine atoms. rsc.org

Role As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Strategies for Incorporating the 2-Chloro-N-(1-cyanocyclobutyl)acetamide Scaffold into Larger Structures

The primary strategy for incorporating the this compound scaffold involves the nucleophilic substitution of the chloride atom. This reaction is characteristic of α-haloamides and provides a straightforward method for forming new carbon-heteroatom bonds. A range of nucleophiles can be employed, leading to a variety of substituted products.

General synthetic routes often begin with the acylation of 1-amino-1-cyanocyclobutane with chloroacetyl chloride to yield the parent compound. Subsequently, this intermediate can be reacted with various nucleophiles. For instance, reaction with amines, thiols, or alcohols can lead to the formation of more complex structures. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net

A notable example of this strategy is the synthesis of benzimidazole (B57391) derivatives. In a multi-step synthesis, a diamine can be reacted with an aldehyde to form an intermediate which is then cyclized. The resulting benzimidazole can possess a nucleophilic site capable of reacting with this compound to yield a final product where the cyanocyclobutylacetamide moiety is appended to the heterocyclic core. This approach has been successfully used in the development of potent TRPV4 antagonists. ozguryayinlari.comnih.gov

Application in the Synthesis of Structurally Diverse Molecular Libraries

The robust and predictable reactivity of this compound makes it an ideal building block for the synthesis of structurally diverse molecular libraries, a key process in modern drug discovery.

The core of diversification strategies lies in the reaction of the chloroacetamide moiety with a wide array of nucleophiles. By employing a diverse set of reactants, a large library of compounds with varied physicochemical properties can be generated from a single, common intermediate.

For example, a library of N-substituted acetamide (B32628) derivatives can be synthesized by reacting this compound with a collection of primary and secondary amines. Similarly, a library of thioether derivatives can be accessed through its reaction with various thiols. The resulting products can then be evaluated for their biological activity.

A general reaction scheme for diversification is presented below:

Reaction Scheme: Diversification of the this compound Scaffold| Reactant | Nucleophile | Resulting Linkage | Potential Product Class |

|---|---|---|---|

| R-NH₂ (Primary Amine) | Nitrogen | C-N | Substituted aminoacetamides |

| R₂NH (Secondary Amine) | Nitrogen | C-N | Substituted aminoacetamides |

| R-SH (Thiol) | Sulfur | C-S | Thioether derivatives |

| R-OH (Alcohol/Phenol) | Oxygen | C-O | Ether derivatives |

This table illustrates the versatility of the chloroacetamide group in forming various covalent bonds, which is fundamental to creating molecular diversity.

The straightforward nature of the nucleophilic substitution reaction makes the use of this compound amenable to automated synthesis platforms. Parallel synthesis techniques can be employed to rapidly generate a large number of derivatives in a high-throughput fashion. The reactions can typically be performed in solution phase in multi-well plates, and purification can be streamlined using automated chromatography systems. The stability of the cyanocyclobutyl group under standard reaction conditions is an asset in this context.

Utility in the Total Synthesis of Natural Products or Designed Molecules (if applicable)

While there are no widely reported total syntheses of natural products that specifically utilize this compound as a key intermediate, its application in the synthesis of designed, biologically active molecules is evident.

A significant application of a molecule containing the N-(1-cyanocyclobutyl)acetamide substructure is in the development of Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists. ozguryayinlari.comnih.gov In the synthesis of these complex benzimidazole derivatives, the cyanocyclobutylamide moiety is a crucial component for achieving high potency.

A plausible synthetic route to such a molecule would involve the reaction of a benzimidazole precursor containing a nucleophilic amine with this compound. This key step would form the desired carbon-nitrogen bond and install the cyanocyclobutylacetamide group onto the heterocyclic scaffold.

Plausible Key Intermediate Transformation:

| Starting Material | Reagent | Product | Significance |

|---|

In the context of a multi-step synthesis, the reactivity of the chloroacetyl group can be selectively exploited. The electrophilic carbon of the chloroacetamide is a soft electrophile, which will preferentially react with soft nucleophiles like thiols or amines over harder nucleophiles like alcohols under appropriate conditions. This chemoselectivity allows for the targeted modification of one part of a molecule while leaving other functional groups intact.

Furthermore, the amide bond of the this compound is generally stable under the conditions used for the nucleophilic substitution of the chloride. This orthogonality allows for the preservation of the core acetamide structure while modifications are made at the alpha-carbon. This is a critical consideration in the design of complex synthetic routes.

The utility of this compound as a synthetic building block is rooted in the distinct reactivity of its constituent parts: the electrophilic chloroacetamide and the functionally rich cyanocyclobutyl group. This duality allows for a range of selective transformations, making it a valuable intermediate in multistep syntheses.

The chloroacetamide functionality is a well-established reactive handle in organic synthesis. The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond, rendering the chlorine atom an excellent leaving group for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, thereby enabling the construction of a diverse array of molecular scaffolds. The general synthesis of chloroacetamides involves the reaction of an amine with chloroacetyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netijpsr.infochemicalbook.comneliti.comerciyes.edu.trchemicalbook.com

The 1-cyanocyclobutyl moiety, on the other hand, offers multiple avenues for synthetic elaboration. The nitrile group is a versatile functional group that can undergo a variety of transformations. For instance, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or reduced to a primary amine using reducing agents like lithium aluminum hydride. The cyclobutane (B1203170) ring itself, being a strained four-membered ring, can potentially participate in ring-opening or rearrangement reactions under specific conditions, further expanding its synthetic utility. The synthesis of related cyclobutane-containing building blocks, such as 1-aminocyclobutanecarboxylic acid, has been documented. chemicalbook.com

The combination of these two reactive centers in a single molecule makes this compound a bifunctional building block. This allows for sequential or, in some cases, orthogonal functionalization, providing a strategic advantage in the synthesis of complex target molecules. For example, the chloroacetamide could first react with a nucleophile, followed by transformation of the nitrile group, or vice versa. This controlled reactivity is a key feature for its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Derivatization for Advanced Materials or Analytical Probes (focus on synthetic design)

The inherent reactivity of this compound also makes it an attractive scaffold for the design and synthesis of advanced materials and analytical probes. The ability to introduce new functionalities through derivatization of its reactive sites opens up possibilities for creating molecules with tailored properties.

Synthetic Design for Advanced Materials:

The chloroacetamide moiety can serve as an anchor point for polymerization or for grafting onto polymer backbones. Nucleophilic substitution of the chlorine atom with monomers containing suitable functional groups (e.g., hydroxyl, amino, or vinyl groups) could lead to the formation of functional polymers. The resulting materials could possess unique properties imparted by the cyanocyclobutyl group, such as altered solubility, thermal stability, or mechanical strength.

| Reactive Site | Potential Derivatization Reaction | Resulting Functionality | Potential Application in Materials Science |

| Chloroacetamide | Nucleophilic substitution with a functionalized monomer | Polymerizable or graftable unit | Development of functional polymers with tailored properties. |

| Nitrile Group | Hydrolysis to carboxylic acid | Carboxylic acid | Introduction of acidic sites for ion-exchange resins or metal-organic frameworks (MOFs). |

| Nitrile Group | Reduction to amine | Primary amine | Cross-linking agent for epoxy resins or polyurethanes. |

Synthetic Design for Analytical Probes:

The development of analytical probes often requires the covalent attachment of a reporter molecule (e.g., a fluorophore or a chromophore) to a recognition element. This compound can be strategically derivatized to serve this purpose. The chloroacetamide group provides a convenient site for conjugation with fluorescent dyes or other signaling molecules that possess a nucleophilic handle.

Furthermore, the cyanocyclobutyl moiety could act as a recognition element for specific enzymes or receptors. The unique steric and electronic properties of the cyclobutane ring combined with the nitrile group could lead to selective binding interactions. Subsequent reaction at the chloroacetamide site would then allow for the attachment of a signaling unit, completing the design of the analytical probe.

| Reactive Site | Potential Derivatization Reaction | Resulting Functionality | Potential Application in Analytical Probes |

| Chloroacetamide | Nucleophilic substitution with a fluorophore | Fluorescently labeled molecule | Fluorescent probe for biological imaging or sensing. |

| Cyanocyclobutyl Group | (As a recognition element) | Specific binding site | Targeting moiety for enzymes or receptors. |

| Nitrile Group | Conversion to other functional groups | Modulated recognition properties | Fine-tuning of binding affinity and selectivity. |

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of N-substituted chloroacetamides is a cornerstone of organic chemistry, with broad applications in the creation of new materials and biologically active molecules. researchgate.netresearchgate.net The most common approach involves the chloroacetylation of a corresponding amine. tandfonline.com For 2-Chloro-N-(1-cyanocyclobutyl)acetamide, the logical precursor would be 1-amino-1-cyanocyclobutane, which would be reacted with chloroacetyl chloride.

Future research could focus on optimizing this synthesis. This includes exploring a variety of solvents and bases to improve yield and purity, as well as developing greener synthetic protocols. A potential synthetic scheme is presented below:

Hypothetical Synthetic Route: